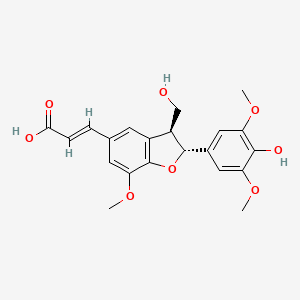
3-Methyl-1-phenylbutane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenylbutane-1-sulfonyl fluoride is an organic compound with the molecular formula C11H15FO2S. It is a sulfonyl fluoride derivative, which means it contains a sulfonyl group (SO2) bonded to a fluorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylbutane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents. For example, a facile one-pot synthesis can be performed using sulfonates or sulfonic acids as starting materials, which are then treated with fluorinating agents under mild reaction conditions . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of phase transfer catalysts and fluorinating agents such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in acetonitrile. These methods are efficient and scalable, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-phenylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under basic conditions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, phenoxides, and enolates are commonly used.
Hydrolysis: Basic conditions using reagents like barium hydroxide can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Hydrolysis: The major product is the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
3-Methyl-1-phenylbutane-1-sulfonyl fluoride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenylbutane-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds. This property makes it useful as a covalent probe in chemical biology and as an enzyme inhibitor . The molecular targets include active-site serine residues in proteases, which are inactivated upon reaction with the sulfonyl fluoride group .
Comparación Con Compuestos Similares
Similar Compounds
Perfluorobutanesulfonyl fluoride: A similar compound with a perfluorinated alkyl chain, used as an electrophile in palladium-catalyzed cross-coupling reactions.
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties and used in biological applications.
Uniqueness
3-Methyl-1-phenylbutane-1-sulfonyl fluoride is unique due to its specific structure, which combines a phenyl group with a sulfonyl fluoride moiety. This combination imparts distinct reactivity and stability, making it valuable in both synthetic and biological applications .
Propiedades
IUPAC Name |
3-methyl-1-phenylbutane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2S/c1-9(2)8-11(15(12,13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRRRYMJWMKVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2926778.png)
![5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile](/img/structure/B2926779.png)

![N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2926781.png)


![N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine](/img/structure/B2926787.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2926791.png)


![N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2926796.png)

![methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2926799.png)

